molecular formula C7H8Br2N2 B1605840 3,5-Dibromo-4,6-dimethylpyridin-2-amine CAS No. 5407-86-3

3,5-Dibromo-4,6-dimethylpyridin-2-amine

Cat. No.: B1605840
CAS No.: 5407-86-3
M. Wt: 279.96 g/mol
InChI Key: CPQZUZPWNKOMCC-UHFFFAOYSA-N
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Description

Historical Context of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis

Halogenated pyridine derivatives, or halopyridines, are recognized as fundamental building blocks in organic synthesis. nih.gov Their historical importance stems from the carbon-halogen bond, which serves as a versatile handle for introducing a wide array of functional groups with high regiocontrol. nih.gov This capability has made them invaluable in the synthesis of pharmaceuticals and agrochemicals. nih.govchemrxiv.org

Historically, the halogenation of pyridines presented a significant challenge to chemists. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution (EAS) reactions, which are standard methods for halogenating many aromatic compounds. nih.gov Consequently, these reactions often required harsh conditions and had limited scope. nih.govchemrxiv.org Over the years, synthetic methodologies have evolved to address these challenges. Strategies have been developed to selectively introduce halogens at specific positions on the pyridine ring. For instance, the use of pyridine N-oxides can facilitate halogenation at the 2- and 4-positions. nih.gov The development of novel reagents and catalytic systems, such as the use of designed phosphine (B1218219) reagents, has further expanded the toolbox for the selective halogenation of pyridines under milder conditions. nih.govchemrxiv.org

The synthesis of halogenated pyridines can also be achieved through various other routes, including intramolecular cyclization of α-oxonitriles and copper(I) chloride-catalyzed additions of polyhaloacetonitriles to olefins. acs.org These advancements have been crucial in making a wide range of halogenated pyridine precursors readily accessible for further chemical transformations.

Significance of 3,5-Dibromo-4,6-dimethylpyridin-2-amine in Contemporary Chemical Research

Within the extensive family of halogenated pyridines, this compound has emerged as a compound of interest in specific areas of contemporary chemical research, particularly in the field of supramolecular chemistry and crystal engineering. researchgate.net The significance of this compound lies in its unique structural features, which make it an excellent building block for constructing well-defined supramolecular architectures. researchgate.net

The synthesis of this compound can be achieved from 2-Amino-4,6-dimethylpyridine (B145770). chemicalbook.com The presence of the 2-amino group in the pyridine ring facilitates the electrophilic substitution of bromine atoms at the 3- and 5-positions. researchgate.net Furthermore, the amino group increases the nucleophilicity and basicity of the pyridine ring's nitrogen atom, leading to preferential protonation at this site rather than at the amino group. researchgate.net

This protonated form, the 2-amino-3,5-dibromo-4,6-dimethylpyridinium cation, is particularly significant. It can act as a counter-ion to complex metal anions, such as hexabromidostannate(IV) ([SnBr6]2-), to form novel crystalline materials. researchgate.net In the resulting crystal structures, the cations and anions are organized into alternating layers through a network of non-covalent interactions, including hydrogen bonds. researchgate.net The specific geometry and electronic properties of the this compound cation direct the self-assembly process, creating ordered solid-state structures. researchgate.net

Table 1: Properties of 2-Amino-4,6-dimethylpyridine (Precursor)

Property Value
Molecular Formula C₇H₁₀N₂
Molecular Weight 122.17 g/mol
Melting Point 63-64 °C
Boiling Point 235 °C

Scope and Research Objectives for this compound Studies

The primary research focus for this compound is centered on its application in supramolecular chemistry and the design of new materials. The demonstrated ability of its protonated form to create ordered crystalline structures with metal-halide anions opens up several avenues for investigation. researchgate.net

Key research objectives for studies involving this compound include:

Investigation of Non-Covalent Interactions: Detailed structural analysis of the resulting crystals, primarily through single-crystal X-ray diffraction, is a crucial objective. researchgate.net This allows for the in-depth study of the various non-covalent interactions at play, such as hydrogen bonding (N-H···Br), and potentially other interactions like halogen bonding (Br···Br) and π-π stacking. Understanding these interactions is fundamental to the principles of crystal engineering.

Development of Functional Materials: A long-term objective is to leverage the controlled assembly of these structures to create materials with specific functional properties. While current research has focused on the structural aspects, future studies could explore potential magnetic, optical, or catalytic properties of the materials synthesized using this compound as a structural component.

Exploring Structural Variations: Another research direction involves systematically modifying the substituted pyridinium (B92312) cation itself. For instance, replacing the bromine atoms with other halogens (chlorine or iodine) or altering the alkyl substituents on the ring would provide insights into how these changes affect the resulting supramolecular structures.

Table 2: Crystallographic Information for Bis(2-amino-3,5-dibromo-4,6-dimethylpyridinium) hexabromidostannate(IV)

Parameter Description
Chemical Formula (C₇H₉Br₂N₂)₂[SnBr₆]
Crystal System Monoclinic
Space Group P2₁/n
Key Interactions Cations and anions are stacked in alternating layers. The structure is stabilized by N-H···Br hydrogen bonds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-4,6-dimethylpyridin-2-amine
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InChI

InChI=1S/C7H8Br2N2/c1-3-5(8)4(2)11-7(10)6(3)9/h1-2H3,(H2,10,11)
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InChI Key

CPQZUZPWNKOMCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Br)N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br2N2
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DSSTOX Substance ID

DTXSID90278938
Record name 3,5-Dibromo-4,6-dimethylpyridin-2-amine
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Molecular Weight

279.96 g/mol
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Solubility

6.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820241
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

5407-86-3
Record name 3,5-Dibromo-4,6-dimethyl-2-pyridinamine
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Record name 3,5-Dibromo-4,6-dimethylpyridin-2-amine
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Record name 3,5-DIBROMO-4,6-DIMETHYL-2-PYRIDINAMINE
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Synthetic Methodologies and Reaction Mechanisms for 3,5 Dibromo 4,6 Dimethylpyridin 2 Amine

Established Synthetic Pathways for 3,5-Dibromo-4,6-dimethylpyridin-2-amine

The synthesis of this compound is predominantly achieved through the direct halogenation of a suitable aminopyridine precursor. This approach is favored due to its efficiency and the strong activating nature of the substituents on the pyridine (B92270) ring.

Multi-Step Synthesis from Aminopyridine Precursors

While direct bromination is a documented route, multi-step sequences involving protection and diazotization represent a classic and versatile strategy in pyridine chemistry for achieving specific substitution patterns that may not be accessible through direct means.

In the synthesis of functionalized pyridines, a common strategy involves the initial protection of a highly activating amino group, typically through acetylation. This step moderates the group's reactivity and prevents unwanted side reactions. Following this, electrophilic substitution, such as bromination, is performed. The bromination of 2-aminopyridine (B139424), for instance, can lead to a mixture of products, including the formation of 2-amino-3,5-dibromopyridine (B40352) as a side product. heteroletters.orgorgsyn.org After achieving the desired halogenation pattern, the protecting acetyl group is removed via hydrolysis.

The resulting amino-halopyridine can then undergo a diazotization reaction, typically using a nitrite (B80452) source under acidic conditions, to form a diazonium salt. google.com This diazonium group is a highly effective leaving group and can be substituted with a variety of nucleophiles in what is known as a Sandmeyer or Sandmeyer-type reaction. wikipedia.orgorganic-chemistry.org This sequence provides a powerful toolkit for the synthesis of poly-substituted pyridines where direct methods may lack the required regioselectivity.

A specific and efficient method for synthesizing the title compound involves the direct electrophilic bromination of 2-Amino-4,6-dimethylpyridine (B145770). chemicalbook.com In this procedure, the starting aminopyridine is treated with bromine in a solvent such as acetic acid. The reaction proceeds under controlled temperature conditions and is followed by a basic workup to isolate the product. chemicalbook.com The strong activating effects of the amino group at the C2 position and the methyl groups at the C4 and C6 positions direct the incoming bromine electrophiles to the vacant and electronically enriched C3 and C5 positions.

Table 1: Synthesis of this compound via Direct Bromination

Starting Material Reagents Conditions Product Reference
2-Amino-4,6-dimethylpyridine 1. Bromine, Acetic acid2. Sodium hydroxide (B78521) 1. 20°C, 1.25 h, Inert atmosphere2. Cooling with ice, Inert atmosphere This compound chemicalbook.com

Regioselective Synthesis of Key Intermediates

The regioselectivity of the synthesis is a critical factor, primarily governed by the electronic effects of the substituents on the pyridine ring. In the direct bromination of 2-Amino-4,6-dimethylpyridine, the outcome is a direct consequence of these directing effects.

The amino group at C2 is a powerful activating group with a strong ortho- and para-directing influence. The methyl groups at C4 and C6 are also activating, further increasing the electron density of the ring. This combination of substituents makes the C3 and C5 positions the most nucleophilic and, therefore, the most susceptible to electrophilic attack. The synthesis of this compound via this method is thus a highly regioselective process, yielding the desired isomer as the major product. chemicalbook.com The ability to control regioselectivity is paramount in the synthesis of complex substituted pyridines, and in this case, the inherent properties of the starting material guide the reaction to the intended product. nih.gov

Mechanistic Investigations in this compound Formation

The mechanisms underpinning the formation of the title compound and related halopyridines are rooted in fundamental principles of aromatic chemistry, including electrophilic aromatic substitution and radical-nucleophilic substitution.

Role of Diazonium Intermediates (e.g., Sandmeyer-type Chemistry)

Diazonium salt intermediates are central to the Sandmeyer reaction, a powerful method for introducing a wide range of functional groups onto an aromatic ring, including those of pyridine. nih.govnih.gov The reaction begins with the diazotization of a primary aromatic amine, such as an aminopyridine, to form a diazonium salt. google.comnumberanalytics.com This transformation is typically achieved by treating the amine with a nitrite (e.g., sodium nitrite or an alkyl nitrite) in the presence of a strong acid. google.comacs.org

The resulting diazonium salt is a versatile intermediate because the diazonium group (-N₂⁺) is an excellent leaving group, readily departing as dinitrogen gas (N₂). wikipedia.org In the classic Sandmeyer reaction, the displacement of the diazonium group is catalyzed by a copper(I) salt. wikipedia.orgorganic-chemistry.org For bromination, copper(I) bromide (CuBr) is used.

The mechanism is generally understood to be a radical-nucleophilic aromatic substitution (SRNAr). wikipedia.org It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This reduces the diazonium salt and leads to the loss of N₂ gas, generating an aryl radical. This radical then abstracts a bromine atom from a copper(II) bromide species, which is formed in the process, to yield the final aryl bromide product and regenerate the copper(I) catalyst, allowing the catalytic cycle to continue. wikipedia.org Pyridine itself can promote the decomposition of aryldiazonium salts to form aryl radicals, which can then be trapped by various reagents. nih.gov

Table 2: Key Components in a Typical Sandmeyer Bromination Reaction

Component Example Function Reference
Substrate Aromatic/Heteroaromatic Amine Source of the aromatic core wikipedia.org
Diazotizing Agent NaNO₂, tert-butyl nitrite Reacts with the amine to form the diazonium salt intermediate google.comacs.org
Acid HBr, H₂SO₄ Provides the acidic medium required for diazotization wikipedia.org
Catalyst/Reagent Copper(I) Bromide (CuBr) Catalyzes the conversion of the diazonium salt to the aryl bromide wikipedia.orgorganic-chemistry.org

Table 3: List of Compound Names Mentioned

Compound Name
2-Amino-3,5-dibromopyridine
2-Amino-4,6-dimethylpyridine
2-Amino-5-bromopyridine
2-aminopyridine
This compound
4,6-dimethylpyrimidin-5-ol
Bromine
Acetic acid
Sodium hydroxide

Electrophilic Substitution Directing Effects of the Pyridine Amino Group

In electrophilic aromatic substitution reactions, the existing substituents on an aromatic ring play a crucial role in determining the position of the incoming electrophile. An amino group (-NH₂) attached to a pyridine ring is a potent activating group. wikipedia.org It is classified as an electron-donating group (EDG), which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. wikipedia.org

The amino group exerts its influence through a combination of inductive and resonance effects. While its inductive effect is electron-withdrawing due to the electronegativity of nitrogen, its resonance effect is strongly electron-donating. The lone pair of electrons on the nitrogen atom can be delocalized into the pyridine ring, increasing the electron density, particularly at the ortho and para positions relative to the amino group. wikipedia.org

In the case of 2-aminopyridine, this activating effect directs incoming electrophiles to the 3- and 5-positions (ortho and para to the amino group, respectively). pearson.comquora.com The nitrogen atom in the pyridine ring is inherently electron-withdrawing, deactivating the ring towards electrophilic substitution, especially at the 2-, 4-, and 6-positions. uoanbar.edu.iqmatanginicollege.ac.inyoutube.com However, the powerful activating and directing effect of the amino group overcomes this deactivation, facilitating substitution at the 3- and 5-positions. pearson.comquora.com Therefore, in the synthesis of this compound from 2-amino-4,6-dimethylpyridine, the amino group directs the bromine atoms to the available 3- and 5-positions.

Nucleophilicity Considerations at the Pyridine Ring Nitrogen Atom

The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not involved in the aromatic sextet. matanginicollege.ac.in This makes the nitrogen atom nucleophilic and basic. matanginicollege.ac.inchemtube3d.com However, the nucleophilicity of the pyridine nitrogen is influenced by the substituents on the ring. rsc.orgrsc.org

Electron-donating groups, such as the amino and methyl groups in 2-amino-4,6-dimethylpyridine, increase the electron density on the ring and, consequently, on the nitrogen atom. This enhanced electron density increases the nucleophilicity of the pyridine nitrogen. Conversely, electron-withdrawing groups decrease the electron density and reduce the nucleophilicity of the nitrogen atom. rsc.orgacs.org

Optimization of Synthetic Conditions for this compound

The efficient synthesis of this compound requires careful optimization of various reaction parameters.

The stoichiometry of the reactants is a critical factor in achieving a high yield of the desired product while minimizing the formation of byproducts. In the bromination of 2-amino-4,6-dimethylpyridine, the molar ratio of the brominating agent to the substrate must be carefully controlled. Using an insufficient amount of the brominating agent will lead to incomplete reaction and a mixture of mono-brominated and unreacted starting material. Conversely, an excess of the brominating agent could lead to the formation of over-brominated products or other side reactions.

For instance, in the bromination of 2-aminopyridine, controlling the molar ratio of bromine is crucial to selectively obtain the mono- or di-bromo derivative. orgsyn.org A patent for the bromination of pyridine derivatives suggests that the molar ratio of the brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), to the pyridine derivative can range from 0.40:1 to 1.5:1, with a preference for using slightly less than one equivalent of the brominating agent to avoid side products. google.com

The concentration of the reactants in the solvent can also influence the reaction rate and selectivity. Higher concentrations may lead to faster reaction rates but can also increase the likelihood of side reactions and precipitation of intermediates, which can complicate the reaction process. orgsyn.org

Table 1: Illustrative Molar Ratios for Pyridine Bromination This table provides examples of molar ratios used in the bromination of pyridine derivatives. Note that optimal ratios are substrate and reaction condition dependent.

Starting MaterialBrominating AgentMolar Ratio (Substrate:Reagent)SolventReference
2-AminopyridineBromine1:1Acetic Acid orgsyn.org
Pyridine DerivativeDBDMH1:0.4 to 1:1.1Not specified google.com
2-AminopyridineBromine1:1.1Not specified researchgate.net

Temperature is a key parameter that significantly affects the rate and selectivity of the bromination reaction. Generally, higher temperatures lead to faster reaction rates. However, for electrophilic aromatic substitutions, temperature control is crucial to prevent over-reaction and the formation of undesired isomers. researchgate.netchegg.com

In the bromination of 2-aminopyridine, the reaction is often initiated at a lower temperature (e.g., below 20°C) and then allowed to rise. orgsyn.org This initial cooling helps to control the exothermic nature of the reaction and improve selectivity. Some procedures for pyridine bromination are conducted at elevated temperatures, for example between 50°C and 150°C, to drive the reaction to completion. google.com The optimal temperature profile will depend on the specific substrate, brominating agent, and solvent system being used.

The kinetics of bromination can be complex. For example, the bromination of 4-pyridone has been shown to be pH-dependent, with the reaction proceeding through the pyridone tautomer at low pH and the conjugate anion at higher pH. researchgate.net Understanding the reaction kinetics is essential for designing an efficient and reproducible synthetic process.

While direct bromination of activated pyridines can proceed without a catalyst, certain catalytic systems can enhance the efficiency and selectivity of the reaction. Lewis acids are common catalysts for electrophilic halogenation. researchgate.net However, in the case of pyridine derivatives, the basic nitrogen can interact with the Lewis acid, potentially deactivating it.

Pyridine itself has been studied as a catalyst for aromatic bromination, where it is thought to act as a salt, increasing the polarity of the medium rather than having a specific catalytic effect in dilute solutions. researchgate.netingentaconnect.comcdnsciencepub.comcdnsciencepub.com

For less reactive substrates or to achieve specific regioselectivity, more advanced catalytic systems may be employed. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have been used to synthesize substituted pyridines, which could then be subjected to bromination. mdpi.com In some cases, radical initiators like AIBN or benzoyl peroxide are used, particularly for brominations under radical conditions. google.com The choice of catalyst depends on the specific transformation desired and the nature of the starting materials.

Table 2: Examples of Catalytic Systems in Pyridine Functionalization This table provides examples of catalysts used in reactions involving pyridine derivatives.

Reaction TypeCatalystSubstrateReagentReference
Goldberg ReactionCuI / 1,10-phenanthroline2-BromopyridineN-alkyl(aryl)formamides nih.gov
Suzuki Cross-CouplingPalladium catalyst5-Bromo-2-methylpyridin-3-amineArylboronic acids mdpi.com
Radical BrominationAIBN or Benzoyl PeroxidePyridine derivativeBrominating agent google.com

Purification and Isolation Methodologies for this compound

After the synthesis of this compound, the crude product must be purified to remove unreacted starting materials, byproducts, and any remaining reagents or catalysts. Common purification techniques include:

Neutralization and Extraction: The reaction mixture is often neutralized to remove acidic components. For example, a sodium hydroxide solution can be used to neutralize the reaction mixture after bromination in acetic acid. orgsyn.org The product is then extracted into an organic solvent.

Washing: The organic extract is typically washed with water or brine to remove any residual water-soluble impurities.

Drying and Evaporation: The organic layer is dried over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product. nih.gov

Recrystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a hot solvent in which it has high solubility and then allowed to cool, causing the pure compound to crystallize out while impurities remain in the solution. nih.gov

Chromatography: Column chromatography is a powerful technique for separating compounds based on their differential adsorption on a stationary phase (e.g., silica (B1680970) gel). nih.gov This method is particularly useful for separating products with similar polarities.

Distillation: For liquid products, distillation under reduced pressure can be an effective purification method. orgsyn.org

The choice of purification method depends on the physical state of the product (solid or liquid), its stability, and the nature of the impurities present. A combination of these techniques is often necessary to obtain the final product in high purity.

Reactivity Profiles and Transformational Chemistry of 3,5 Dibromo 4,6 Dimethylpyridin 2 Amine

Carbon-Carbon Bond Forming Reactions

The presence of two bromine atoms on the pyridine (B92270) ring of 3,5-Dibromo-4,6-dimethylpyridin-2-amine makes it an excellent substrate for various cross-coupling reactions, enabling the introduction of diverse carbon-based functionalities. Among these, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful tool for the synthesis of aryl-substituted pyridines.

Suzuki-Miyaura Cross-Coupling Reactions for Aryl-Substituted Pyridines

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. It is a versatile method for the formation of carbon-carbon bonds. For substrates like this compound, this reaction opens avenues for the synthesis of a wide array of substituted pyridine derivatives.

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and the coordinating ligand. For heteroaryl halides, including brominated pyridines, various palladium sources such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly employed. The selection of ligands is crucial for the efficiency and selectivity of the reaction. Electron-rich and bulky phosphine (B1218219) ligands, for instance, have been shown to be effective in promoting the coupling of heteroaryl chlorides. While specific studies on this compound are not extensively detailed in the available literature, related studies on similar substrates provide valuable insights. For instance, the use of Pd(Amphos)₂Cl₂ has been reported as an effective catalyst for the Suzuki-Miyaura coupling of heteroaryl chlorides, even those containing a free amino group which can sometimes act as a catalyst poison. This suggests that catalyst systems tolerant to amine functionalities are critical for the successful coupling of this compound.

A key challenge and opportunity in the reaction of dihalogenated substrates is achieving regiochemical control. In the case of this compound, the two bromine atoms are in electronically and sterically distinct environments. The bromine at the 3-position is flanked by the amino and a methyl group, while the bromine at the 5-position is adjacent to a methyl group. This inherent difference can be exploited to achieve selective monosubstitution.

Studies on analogous compounds, such as N-(3',5'-dibromopyridin-2'-yl)pyridinium aminides, have demonstrated a preference for substitution at the 3'-position in Suzuki-Miyaura reactions. Similarly, in the coupling of 2,4-dichloropyridines, selectivity is influenced by the ligand and reaction conditions. nih.gov For this compound, it is plausible that the electronic effects of the amino group and the steric hindrance from the adjacent methyl groups will influence the relative reactivity of the two bromine atoms, potentially allowing for controlled, stepwise functionalization. The precise conditions to favor substitution at either the C3 or C5 position would require systematic investigation of catalysts, ligands, bases, and solvents.

The sequential nature of the Suzuki-Miyaura reaction on dihalogenated pyridines allows for the synthesis of diaryl and even triaryl pyridine derivatives. Following a regioselective monosubstitution, the remaining bromine atom can be subjected to a second Suzuki-Miyaura coupling with a different arylboronic acid, leading to unsymmetrically substituted diarylpyridines.

Research on the related compound 3,4,5-tribromo-2,6-dimethylpyridine has shown that reactions with varying amounts of ortho-substituted phenylboronic acids can yield a series of mono-, di-, and triarylpyridine derivatives. beilstein-journals.orgnih.gov This suggests that a similar strategy could be applied to this compound to access a diverse range of poly-arylated structures. The synthesis of such highly substituted pyridines is of interest due to their potential applications in materials science and medicinal chemistry.

Other Cross-Coupling Chemistries

While the Suzuki-Miyaura reaction is prominent, other palladium-catalyzed cross-coupling reactions could also be applied to this compound. These include the Stille, Sonogashira, and Heck reactions, which utilize organotin, terminal alkyne, and alkene coupling partners, respectively. The reactivity of the C-Br bonds in this compound makes it a suitable candidate for these transformations, further expanding the synthetic possibilities for introducing diverse functional groups onto the pyridine scaffold.

Nucleophilic Substitution Reactions of Pyridine Halogen Atoms

The bromine atoms on the pyridine ring of this compound are also susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile replaces a leaving group (in this case, a bromide ion) on an aromatic ring. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at positions ortho and para to the ring nitrogen.

Functionalization and Derivatization Strategies of this compound

The presence of multiple reactive sites on the this compound ring allows for a range of functionalization and derivatization approaches. The amino group can readily undergo reactions such as acylation and alkylation, while the bromine atoms are susceptible to displacement through various cross-coupling reactions. The methyl groups also offer potential for functionalization through oxidation or halogenation. These transformations pave the way for the synthesis of a diverse library of derivatives with potential applications in medicinal chemistry.

Preparation of Bioactive Derivatives (e.g., Anibamine Derivatives)

Anibamine, an indolizinium alkaloid, and its analogues have garnered attention for their potent biological activities, including antiplasmodial and anti-prostate cancer properties. nih.gov While the direct synthesis of Anibamine derivatives from this compound has not been explicitly detailed in the literature, the structural framework of the starting material provides a plausible entry point for the synthesis of novel analogues.

The general synthetic strategy towards Anibamine and its analogues often involves the construction of the indolizinium core. nih.gov Starting from a substituted pyridine, the key steps typically involve N-alkylation to form a pyridinium (B92312) salt, followed by an intramolecular cyclization to create the fused five-membered ring.

In the context of this compound, a hypothetical pathway to Anibamine-like structures would first involve the selective functionalization of one of the methyl groups, for instance, through bromination to introduce a reactive handle. Subsequent N-alkylation with a suitable partner, followed by an intramolecular cyclization, could potentially lead to the formation of a dibrominated and methylated Anibamine analogue. The reactivity of the amino group would need to be considered and potentially protected during this synthetic sequence.

The exploration of such synthetic routes could lead to the discovery of novel Anibamine derivatives with enhanced or modified biological activities. The substitution pattern of the starting material would be directly incorporated into the final product, potentially influencing its pharmacological profile.

Compound Starting Material Key Transformations Potential Bioactivity
Anibamine AnalogueThis compoundMethyl group functionalization, N-alkylation, Intramolecular cyclizationAntiplasmodial, Anticancer

Annulation Reactions for Heterocyclic Ring Formation (e.g., Triazole Ring Systems)

The 2-aminopyridine (B139424) moiety within this compound is a well-established precursor for the construction of fused heterocyclic ring systems, particularly triazolo[1,5-a]pyridines. These fused heterocycles are of significant interest due to their presence in a variety of medicinally important compounds.

A patented process outlines a clear pathway for the annulation of a closely related compound, (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide, to form a triazole ring. This transformation is achieved by reacting the formimidamide derivative with hydroxylamine-O-sulfonic acid. google.com This suggests a direct and viable route for the conversion of this compound to a corresponding triazolo[1,5-a]pyridine derivative.

The initial step would involve the conversion of the 2-amino group of this compound into a suitable intermediate, such as a formimidamide. This can be achieved by reacting the aminopyridine with a reagent like dimethylformamide dimethyl acetal (DMF-DMA). The subsequent reaction of this intermediate with an aminating agent like hydroxylamine-O-sulfonic acid would then induce the cyclization and formation of the fused triazole ring.

This annulation reaction provides a powerful tool for the synthesis of novel, highly substituted triazolo[1,5-a]pyridines. The bromine and methyl substituents from the starting material would be retained in the final product, offering opportunities for further diversification and the development of new bioactive compounds.

Reactant Reagents Product
This compound derivative1. DMF-DMA 2. Hydroxylamine-O-sulfonic acid6,8-Dibromo-5,7-dimethyl- google.comnih.govnih.govtriazolo[1,5-a]pyridine derivative

The reactivity of this compound in such annulation reactions highlights its utility as a building block for the construction of complex heterocyclic architectures. The ability to readily form fused ring systems opens up avenues for the exploration of new chemical space and the discovery of molecules with novel therapeutic properties.

Advanced Structural Elucidation and Spectroscopic Characterization of 3,5 Dibromo 4,6 Dimethylpyridin 2 Amine

X-ray Crystallography and Crystal Structure Analysis

The supramolecular architecture of 3,5-Dibromo-4,6-dimethylpyridin-2-amine salts is a result of a sophisticated interplay of various non-covalent interactions. researchgate.net These interactions, including hydrogen bonds, π–π stacking, and halogen bonds, are crucial in the self-assembly of the structural units into well-defined arrays. researchgate.net The combination of these forces leads to the formation of a robust three-dimensional supramolecular structure. nih.gov

Hydrogen bonding plays a pivotal role in the crystal packing of this compound derivatives. In the structure of bis(2-amino-3,5-dibromo-4,6-dimethylpyridinium) hexabromidostannate(IV), extensive cation-anion interactions are observed. nih.gov These are primarily characterized by hydrogen bonds of the N—H⋯Br type, involving both the pyridinium (B92312) and amine hydrogen atoms bonding to the bromine atoms of the [SnBr₆]²⁻ anion. researchgate.netnih.gov

Additionally, C—Br⋯Br interactions, specifically C—Br⋯Br—Sn synthons, contribute significantly to the crystal assembly. researchgate.netnih.gov In a related compound, bis(2,6-diamino-3,5-dibromopyridinium) hexabromidostannate(IV), these C—Br⋯Br—Sn interactions were measured at a distance of 3.4925 (19) Å. nih.gov While direct N—H⋯N hydrogen bonds are not the primary interaction in the hexabromidostannate salt, in the crystal structure of a closely related molecule, 3,5-Dibromo-6-methylpyridin-2-amine, inversion dimers are formed through pairs of N—H⋯N hydrogen bonds, creating distinct R²₂(8) graph-set motifs. researchgate.netresearchgate.net

Table 1: Selected Hydrogen Bond Geometries
Interaction TypeCompoundD-H···AD···A Distance (Å)D-H···A Angle (°)Reference
N—H···Br(C₅H₆Br₂N₃)₂[SnBr₆]N—H···Br—Sn3.375 (13) – 3.562 (13)127–142 researchgate.net
C—Br···Br(C₅H₆Br₂N₃)₂[SnBr₆]C—Br···Br—Sn3.4925 (19)N/A nih.gov
N—H···N3,5-Dibromo-6-methylpyridin-2-amineN—H···N3.070 (6)173 (3) researchgate.net

Aromatic stacking interactions are another key feature contributing to the supramolecular structure. The planar pyridinium cations are involved in π–π stacking, which enhances the stability of the crystal lattice. researchgate.net In the case of bis(2,6-diamino-3,5-dibromopyridinium) hexabromidostannate(IV), a strong offset-face-to-face π–π motif is observed. nih.gov This is characterized by a centroid-centroid distance of 3.577 (3) Å between adjacent pyridine (B92270) rings. researchgate.netnih.gov

Table 2: π–π Stacking Parameters
CompoundInteraction MotifCentroid–Centroid Distance (Å)Reference
(C₅H₆Br₂N₃)₂[SnBr₆]Offset-Face-to-Face3.577 (3) researchgate.netnih.gov

The study of this compound and its derivatives is highly relevant to the field of crystal engineering, which focuses on the design and synthesis of functional solid-state structures. researchgate.net The predictable nature of the non-covalent interactions, such as N—H⋯Br hydrogen bonds and C—Br⋯Br synthons, allows for their use as reliable building blocks in the construction of specific structural architectures. nih.govtwas.org By understanding and controlling these intermolecular forces, it is possible to engineer the self-assembly of molecules and ions into well-defined one-, two-, or three-dimensional supramolecular arrays. researchgate.net The interplay between hydrogen bonding, π–π stacking, and halogen interactions in the salts of this compound demonstrates how multiple weak forces can be harnessed to create complex and stable crystalline materials. nih.gov

When this compound is protonated, it forms a cation that can be co-crystallized with various metal-halide anions, leading to the formation of organic-inorganic hybrid salts. researchgate.net

Hexabromidostannate(IV) [SnBr₆]²⁻ : In the compound bis(2-amino-3,5-dibromo-4,6-dimethylpyridinium) hexabromidostannate(IV), the tin(IV) atom of the anion is located on a crystallographic center of inversion. nih.govnih.gov It adopts a quasi-regular octahedral coordination geometry, surrounded by six bromine atoms. researchgate.netnih.gov The Sn-Br bond lengths are consistent with those found in similar hexabromidostannate compounds. researchgate.net

Tetrabromomercurate(II) [HgBr₄]²⁻ : While a specific structure with this compound was not detailed in the provided sources, the crystal structure of a very similar salt, bis(2-amino-5-methylpyridinium) tetrabromomercurate(II), provides insight. In this related compound, the [HgBr₄]²⁻ anions and the organic cations form alternating stacks. The cohesion within the inorganic layers is facilitated by Br⋯Br intermolecular interactions, demonstrating a common packing motif for such hybrid salts.

Vibrational Spectroscopy

Infrared (IR) Spectroscopic Characterization and Functional Group Analysis

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific structural features.

The primary amine (-NH₂) group would be readily identifiable by a pair of medium-to-strong absorption bands in the region of 3500-3300 cm⁻¹. These two bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds. Additionally, the N-H bending vibration (scissoring) is expected to appear in the 1650-1580 cm⁻¹ region. An out-of-plane N-H wagging band may also be observed, typically between 900-650 cm⁻¹.

The aromatic pyridine ring structure gives rise to several characteristic bands. The C-H stretching vibrations of the methyl groups attached to the ring are expected in the 3000-2850 cm⁻¹ range. The C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1600-1400 cm⁻¹ region. The presence of bromine atoms, being heavy substituents, will influence the fingerprint region of the spectrum (below 1000 cm⁻¹), where the C-Br stretching vibrations are expected to occur, generally in the 600-500 cm⁻¹ range.

A detailed analysis of these absorption frequencies allows for a comprehensive functional group profile of the molecule.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (N-H)Asymmetric & Symmetric Stretch3500 - 3300
Primary Amine (N-H)Bending (Scissoring)1650 - 1580
Aromatic C=C/C=NRing Stretching1600 - 1400
Methyl (C-H)Stretching3000 - 2850
Carbon-Bromine (C-Br)Stretching600 - 500

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Data

In the ¹H NMR spectrum of this compound, distinct signals would correspond to the different types of protons present. The protons of the two methyl groups (-CH₃) at positions 4 and 6 would likely appear as two separate singlets in the upfield region, typically between δ 2.0-2.5 ppm. The chemical shifts may differ slightly due to the electronic environment created by the adjacent bromine and amine substituents.

The protons of the primary amine group (-NH₂) would typically appear as a broad singlet. Its chemical shift can vary over a wide range depending on the solvent, concentration, and temperature, but it is often found in the δ 4.5-5.5 ppm region for aromatic amines. The absence of any adjacent protons means this signal would not exhibit splitting.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Methyl Protons (4-CH₃)~ 2.0 - 2.5Singlet
Methyl Protons (6-CH₃)~ 2.0 - 2.5Singlet
Amine Protons (-NH₂)~ 4.5 - 5.5 (variable)Broad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms.

The carbons of the two methyl groups would resonate at the highest field (lowest chemical shift), likely in the δ 15-25 ppm range. The five carbons of the pyridine ring would appear in the aromatic region (δ 100-160 ppm). The carbon atom attached to the amine group (C2) would be significantly shielded and is expected to appear around δ 155-160 ppm. The carbons bonded to the bromine atoms (C3 and C5) would be deshielded, but the heavy atom effect of bromine can cause complexities in prediction. The quaternary carbons (C4 and C6) attached to the methyl groups would also have distinct chemical shifts within the aromatic region.

Carbon Atom Expected Chemical Shift (δ, ppm)
4-CH₃15 - 25
6-CH₃15 - 25
C3Aromatic Region (100-160)
C5Aromatic Region (100-160)
C4Aromatic Region (100-160)
C6Aromatic Region (100-160)
C2~ 155 - 160

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. The molecular formula for this compound is C₇H₈Br₂N₂.

Due to the presence of two bromine atoms, the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. This results in a distinctive pattern for the molecular ion peak (M⁺). There will be three peaks: one for the ion containing two ⁷⁹Br atoms (M), one for the ion with one ⁷⁹Br and one ⁸¹Br (M+2), and one for the ion with two ⁸¹Br atoms (M+4), with an approximate intensity ratio of 1:2:1.

The calculated monoisotopic mass for C₇H₈⁷⁹Br₂N₂ is approximately 277.90543 Da. uni.lu An HRMS analysis would aim to measure this mass experimentally to within a few parts per million (ppm), confirming the elemental composition. In positive-ion mode, the protonated molecule [M+H]⁺ would be observed.

Ion Calculated m/z Expected Isotopic Pattern
[M]⁺ (C₇H₈⁷⁹Br₂N₂)277.90543Base Peak in Isotope Cluster
[M+H]⁺ (C₇H₉⁷⁹Br₂N₂)278.91271Base Peak in Isotope Cluster
[M+Na]⁺ (C₇H₈⁷⁹Br₂N₂Na)300.89465Base Peak in Isotope Cluster

This accurate mass measurement is a definitive method for confirming the molecular formula of this compound and distinguishing it from other isomers or compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the verification of the purity and confirmation of the identity of synthesized organic compounds like this compound. This powerful analytical method combines the separation capabilities of liquid chromatography with the mass analysis prowess of mass spectrometry, providing a high degree of certainty in molecular identification.

In a typical LC-MS analysis for a compound such as this compound, a reversed-phase High-Performance Liquid Chromatography (HPLC) setup is often employed. The separation would likely utilize a C18 column, and the mobile phase would consist of a gradient of an organic solvent, such as acetonitrile or methanol, and water, often with a small percentage of an acid like formic acid to facilitate protonation and improve peak shape.

The eluent from the HPLC column is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar molecules like aminopyridine derivatives. In positive ion mode, the molecule is expected to be protonated, primarily at the most basic site. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z).

For this compound (molecular formula C₇H₈Br₂N₂), the exact mass is approximately 277.9054 Da. The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br) results in a characteristic isotopic pattern in the mass spectrum. The most abundant peaks would correspond to the molecules containing ⁷⁹Br⁷⁹Br, ⁷⁹Br⁸¹Br, and ⁸¹Br⁸¹Br in an approximate ratio of 1:2:1. This distinctive pattern is a key signature for confirming the presence of two bromine atoms in the molecule.

The primary ion observed in the mass spectrum would be the protonated molecule, [M+H]⁺. The predicted m/z values for the protonated isotopic peaks are crucial for confirming the compound's identity.

Table 1: Predicted m/z Values for Protonated this compound Adducts

AdductPredicted m/z
[M+H]⁺278.91271
[M+Na]⁺300.89465
[M+NH₄]⁺295.93925
[M+K]⁺316.86859

This data is predictive and provides a basis for identity confirmation in an experimental setting. uni.lu

By comparing the retention time from the liquid chromatography separation and the observed m/z values and isotopic pattern from the mass spectrometry data with those of a known standard or theoretical predictions, the purity and identity of this compound can be unequivocally confirmed.

Advanced Spectroscopic Probes for Molecular Interactions

Beyond basic structural confirmation, advanced spectroscopic techniques can be employed to investigate the subtle molecular interactions of this compound and its derivatives. These interactions are fundamental to understanding their behavior in various chemical and biological systems.

Fluorescence Spectroscopy for Cation-π Interactions in Derivatives

Fluorescence spectroscopy is a highly sensitive method used to study the electronic properties of molecules and their interactions with the surrounding environment. Derivatives of 2-aminopyridine (B139424) are known to exhibit fluorescence, and this property can be exploited to probe specific molecular interactions, such as cation-π interactions. researchgate.netnih.gov

Cation-π interactions are noncovalent forces between a cation and the electron-rich face of a π-system, such as an aromatic ring. In derivatives of this compound, the pyridine ring serves as the π-system. When the pyridine nitrogen is protonated, forming a pyridinium cation, it can engage in intramolecular or intermolecular interactions that can significantly alter its photophysical properties.

Studies on related pyridine derivatives have shown that their fluorescence can be sensitive to the presence of cations. beilstein-journals.org The interaction between a cation and the pyridine ring can lead to changes in the fluorescence emission spectrum, including shifts in the emission wavelength (solvatochromism), changes in fluorescence intensity (quenching or enhancement), and alterations in the fluorescence lifetime. sciforum.netmdpi.com

For instance, the protonation of a secondary amine in some aminopyridine derivatives has been shown to disrupt intermolecular π-π interactions, leading to a quenching of fluorescence. beilstein-journals.org This principle can be extended to the study of cation-π interactions. The binding of a cation to the π-face of the pyridine ring in a derivative of this compound could perturb the electronic structure of the fluorophore, leading to observable changes in its fluorescence.

Research on other aromatic systems has demonstrated that the interaction between an amine cation and an indole ring can induce visible absorbance and fluorescence, providing a spectroscopic tool to investigate these interactions. nih.gov Similarly, derivatives of this compound could be designed to act as fluorescent probes for cations. The binding of a target cation could modulate the fluorescence of the molecule, providing a means to detect and quantify the cation.

The table below illustrates hypothetical changes in the fluorescence properties of a derivative of this compound upon interaction with a cation, based on general principles observed in similar systems.

Table 2: Hypothetical Fluorescence Data for a Derivative of this compound

ConditionExcitation Wavelength (λₑₓ, nm)Emission Wavelength (λₑₘ, nm)Quantum Yield (Φ)
Free Derivative in Solution3504500.40
Derivative with Cation3504700.15

This hypothetical data demonstrates a redshift in the emission wavelength and a decrease in the quantum yield upon cation binding, indicative of a cation-π interaction that perturbs the excited state of the fluorophore. By systematically studying these changes, detailed insights into the nature and strength of cation-π interactions in these systems can be obtained.

Theoretical and Computational Chemistry Studies on 3,5 Dibromo 4,6 Dimethylpyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. For 3,5-Dibromo-4,6-dimethylpyridin-2-amine, these calculations offer a window into its stability, reactivity, and the distribution of electrons within its structure.

Prediction of Electronic Structure and Chemical Reactivity

The electronic structure of a molecule is a key determinant of its chemical reactivity. In the case of this compound, the pyridine (B92270) ring is substituted with two bromine atoms, two methyl groups, and an amino group. These substituents significantly influence the electron density distribution across the aromatic system.

The bromine atoms, being highly electronegative, act as electron-withdrawing groups through the inductive effect. This reduces the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. Conversely, the amino group and the methyl groups are electron-donating, which can partially counteract the effect of the bromine atoms. The amino group, in particular, can donate a lone pair of electrons into the π-system of the ring, increasing its electron density. This interplay of electron-withdrawing and electron-donating groups creates a nuanced electronic environment.

A critical parameter in assessing chemical reactivity is the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. A smaller HOMO-LUMO gap generally indicates higher reactivity. For substituted pyridines, the presence of electron-withdrawing groups like bromine tends to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted pyridine. This suggests that this compound would be more reactive than pyridine itself.

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted Influence of Substituents
Electron Density on Pyridine Ring Reduced by electron-withdrawing bromine atoms; Increased by electron-donating amino and methyl groups.
HOMO-LUMO Gap Expected to be smaller than unsubstituted pyridine, indicating higher reactivity.
Chemical Reactivity The amino group acts as a directing group in electrophilic substitution reactions.
Stability Influenced by hyperconjugative interactions between substituent orbitals and the pyridine ring π-system.

Molecular Orbital Theory Applications to Reaction Pathways

Molecular Orbital (MO) theory provides a sophisticated model for understanding chemical bonding and reaction mechanisms. The shapes and energies of the frontier molecular orbitals (HOMO and LUMO) are particularly important in predicting how a molecule will interact with other chemical species.

For this compound, the HOMO is likely to be localized on the amino group and the pyridine ring, making these sites susceptible to electrophilic attack. The LUMO, on the other hand, would be distributed over the pyridine ring, particularly near the electron-withdrawing bromine atoms, indicating the likely sites for nucleophilic attack.

In the context of reaction pathways, MO theory can be used to rationalize the outcomes of various reactions. For instance, in electrophilic aromatic substitution, the incoming electrophile will preferentially attack the positions on the ring with the highest electron density, as dictated by the coefficients of the HOMO. The amino group is a strong activating and ortho-, para-directing group. However, in this molecule, the positions ortho and para to the amino group are already substituted. This electronic guidance from the amino group is a key factor in its synthetic utility.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional arrangement of atoms in a molecule, or its conformation, can have a significant impact on its properties and reactivity. Conformational analysis involves identifying the stable conformations (energy minima) and the energy barriers between them (saddle points) on the potential energy surface (PES).

For this compound, the primary source of conformational flexibility is the rotation around the C-N bond of the amino group and the C-C bonds of the methyl groups. The rotation of the amino group can lead to different orientations relative to the pyridine ring. These different conformations will have varying energies due to steric interactions between the hydrogen atoms of the amino group and the adjacent methyl group and bromine atom.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By modeling the reaction pathway, it is possible to identify intermediates and, crucially, to characterize the transition state—the highest energy point along the reaction coordinate.

For reactions involving this compound, such as nucleophilic aromatic substitution (SNAAr), computational modeling can provide valuable insights. In an SNAr reaction, a nucleophile attacks the aromatic ring, forming a high-energy intermediate known as a Meisenheimer complex, before the leaving group (in this case, a bromide ion) departs.

Theoretical calculations, often using Density Functional Theory (DFT), can be employed to calculate the energies of the reactants, the Meisenheimer intermediate, the transition states, and the products. The activation energy of the reaction, which is the energy difference between the reactants and the transition state, determines the reaction rate. By comparing the activation energies for nucleophilic attack at different positions on the pyridine ring, it is possible to predict the regioselectivity of the reaction. For substituted pyridines, these calculations often confirm that the reaction proceeds via a mechanism where the first step, the formation of the intermediate, is the rate-determining step.

Applications and Emerging Research Areas of 3,5 Dibromo 4,6 Dimethylpyridin 2 Amine

Medicinal Chemistry and Pharmaceutical Sciences

The scaffold of 3,5-Dibromo-4,6-dimethylpyridin-2-amine is instrumental in the development of novel therapeutic agents, leveraging its chemical properties to interact with biological targets.

Synthesis of Pharmaceutical Agents

This compound is a key starting material in the total synthesis of Anibamine, a novel pyridine (B92270) quaternary alkaloid. Anibamine was first isolated from the plant species Aniba and has been identified as a promising lead compound in drug discovery due to its unique structural framework when compared to other compounds often identified through high-throughput screening. grantome.comnih.gov The synthesis of Anibamine and its analogues has opened avenues for the exploration of new therapeutic agents. nih.gov

Anticancer Research and Apoptosis Induction in Cancer Cell Lines (e.g., MCF-7)

Research has demonstrated that derivatives of this compound, notably Anibamine, exhibit significant anticancer properties. While specific studies on the direct effect of Anibamine on MCF-7 breast cancer cells and apoptosis induction are not extensively documented in the available research, its activity against other cancer cell lines is well-established.

Anibamine has shown significant inhibition of prostate cancer cell proliferation at micromolar to submicromolar concentrations. nih.gov It has been observed to suppress the adhesion and invasion of highly metastatic prostate cancer cell lines. nih.gov This anticancer activity is linked to its role as a chemokine receptor CCR5 antagonist, as CCR5 and its ligand CCL5 are implicated in the proliferation and metastasis of certain cancers. nih.gov

The induction of apoptosis is a key mechanism for many anticancer drugs. In the context of MCF-7 breast cancer cells, various compounds have been shown to induce apoptosis through intrinsic and extrinsic pathways, often involving the activation of caspases. nih.govnih.gov For instance, some treatments lead to an increase in the expression of pro-apoptotic proteins and a rise in the cellular levels of initiator and effector caspases in MCF-7 cells. nih.gov While Anibamine's direct apoptotic effect on MCF-7 cells requires further investigation, its established anticancer activity in other models highlights the therapeutic potential of this class of compounds.

Table 1: Anticancer Activity of Anibamine (a derivative of this compound)

Cancer Cell Line Observed Effect Mechanism of Action
Prostate Cancer (M12, PC-3, DU-145) Inhibition of cell proliferation, suppression of adhesion and invasion. nih.gov CCR5 antagonism. nih.gov

Antiviral Properties (e.g., Anti-HIV Agents)

The derivative of this compound, Anibamine, has been identified as the first natural product to act as a CCR5 antagonist. grantome.comnih.gov The chemokine receptor CCR5 is a critical co-receptor for the entry of the human immunodeficiency virus type 1 (HIV-1) into host cells. nih.gov By blocking this receptor, CCR5 antagonists can prevent the virus from infecting cells, offering a novel therapeutic approach for the treatment of HIV/AIDS. grantome.comnih.gov

Anibamine was found to have an inhibition affinity for CCR5 at a concentration of 1 micromole. grantome.com This discovery has positioned Anibamine as a significant lead compound for the development of new anti-HIV agents with a novel structural skeleton. grantome.comnih.gov

Development of Chemokine Receptor Antagonists (e.g., CCR5)

The identification of Anibamine as a CCR5 antagonist has spurred further research into the development of new chemokine receptor antagonists based on its unique pyridine alkaloid structure. nih.govnih.gov Anibamine effectively binds to the CCR5 receptor, competing with the HIV viral envelope protein gp120. nih.govnih.gov

Docking studies have been conducted to understand the binding mode of Anibamine within the CCR5 receptor, revealing that its binding pocket shares common features with other known high-affinity CCR5 antagonists. nih.govresearchgate.net This suggests a similar mode of action and provides a basis for the rational design of new, more potent CCR5 antagonists for various therapeutic applications, including HIV and cancer. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies have been a key focus in optimizing the therapeutic potential of Anibamine and its analogues. nih.gov The "deconstruction-reconstruction-elaboration" approach has been applied to refine the structure of the lead compound and improve its therapeutic index as a potential anti-prostate cancer agent. nih.gov These studies involve the design and synthesis of numerous analogues to investigate how modifications to the chemical structure affect biological activity. nih.gov

The SAR studies have provided valuable insights into the structural requirements for CCR5 antagonism and anticancer activity, guiding the development of new derivatives with enhanced potency and selectivity. researchgate.netnih.gov

Agricultural Chemistry

While direct applications of this compound in agriculture are not extensively detailed, the broader class of substituted aminopyridines and related heterocyclic compounds are known to be valuable in the development of agrochemicals. The structural motifs present in this compound are found in various active ingredients used for crop protection.

For instance, 2-amino-3,5-dibromopyrazine, a structurally similar compound, is utilized as a building block for the synthesis of a variety of herbicides, insecticides, and fungicides. The reactivity of such compounds allows for the creation of effective agents for protecting crops from pests and diseases.

Furthermore, pyridine and pyrimidine derivatives have been extensively studied for their herbicidal activity. These compounds can act on specific enzymes involved in plant growth and development, leading to the inhibition of weed growth. The exploration of derivatives of this compound could therefore yield novel and effective agrochemical agents.

Intermediate in Herbicides Synthesis

The structural framework of this compound is foundational for the synthesis of certain classes of herbicides. Specifically, it serves as a precursor for creating more complex heterocyclic compounds with herbicidal activity, such as those in the triazolopyridine family. Triazolopyridines are a known class of herbicides that act by inhibiting key plant enzymes.

The synthesis pathway often involves the transformation of the 2-amino group of the pyridine ring into a triazole ring fused to the pyridine core. A closely related compound, 2-amino-3,5-dibromo-4-methylpyridine, is used as a starting material to produce 6-bromo-7,8-dimethyl- google.comresearchgate.netnih.govtriazolo[1,5-a]pyridine google.com. This process involves replacing one of the bromo-substituents with a methyl group and then constructing the fused triazole ring system google.com. This established synthetic route highlights the utility of halogenated aminopyridines like this compound as key intermediates in the production of potent agrochemicals google.com.

Table 1: Herbicidal Compounds Derived from Aminopyridine Intermediates

Intermediate Compound Resulting Herbicidal Class Mode of Action (Typical)
2-amino-3,5-dihalopyridine Triazolopyridine Acetolactate synthase (ALS) inhibition

Intermediate in Fungicides Synthesis

Halogenated and amine-substituted pyridines are crucial precursors in the development of novel fungicides. The pyridine ring is a common scaffold in many bioactive molecules, and the presence of bromine atoms can enhance the efficacy and metabolic stability of the final compound. This compound can be used to synthesize various fungicidal compounds, particularly those involving further heterocyclic ring formations.

For instance, research has shown that imidazo[4,5-b]pyridine derivatives possess significant fungicidal activity against plant pathogens like Puccinia polysora researchgate.net. The synthesis of these molecules typically begins with substituted 3-nitropyridin-2-amines, which are then cyclized to form the fused imidazole ring researchgate.net. The structural similarity of this compound to these starting materials suggests its potential as a versatile intermediate for a new generation of pyridine-based fungicides. The amino group can be readily diazotized or used in condensation reactions to build fused heterocyclic systems, which are known to exhibit a broad spectrum of biological activities.

Materials Science and Polymer Chemistry

Development of Specialty Polymers and Resins

The rigid and aromatic structure of the pyridine ring, combined with reactive sites offered by the bromine atoms, makes this compound a candidate for incorporation into specialty polymers. These polymers can exhibit unique properties such as high thermal stability and specific electronic or optical characteristics.

The compound can be used to create well-defined supramolecular arrays and complex structural architectures. The amino and pyridine nitrogen atoms can coordinate with metal centers, and the bromine atoms can participate in halogen bonding, facilitating the self-assembly of complex materials. This has been demonstrated in the formation of crystal structures such as bis(2-amino-3,5-dibromo-4,6-dimethylpyridinium) hexabromidostannate(IV), where the pyridine derivative organizes into layers with the metal anion. Such organized structures are fundamental in the design of functional materials, including certain types of resins and specialty polymers with ordered domains.

Contribution to Enhanced Thermal Stability and Chemical Resistance in Polymeric Materials

Incorporating pyridine moieties into polymer backbones is a known strategy for enhancing their thermal properties. Aromatic polyimides, for example, are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength researchgate.net. The introduction of a pyridine nucleus can maintain high thermal stability due to its aromaticity and rigid structure researchgate.net.

Table 2: Thermal Properties of Pyridine-Based Polyimides

Polymer Type Glass Transition Temp. (Tg) 10% Weight Loss Temp. (T10) in N₂ Char Yield (%)
Polyimide from 2,6-diaminopyridine 252–296 °C Not specified Not specified
General Pyridine-containing Polyimides 213–317 °C 414–531 °C 38–54%

Analytical Chemistry and Environmental Monitoring

Development of Analytical Methods for Environmental Pollutant Detection

In analytical chemistry, high-purity, well-characterized chemical compounds are essential for the development of reliable detection and quantification methods. This compound, as a stable, halogenated organic molecule, has the potential to be used as a certified reference material (CRM) or analytical standard.

CRMs are used to calibrate analytical instruments, validate new analytical methods, and ensure the quality and comparability of data between different laboratories. Given the increasing concern over halogenated organic pollutants in the environment, there is a continuous need for standards to detect and monitor these substances. While not currently listed as a widely available CRM, the stable and unique structure of this compound makes it a suitable candidate for such applications, particularly in methods like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) which are used for the trace analysis of environmental contaminants.

Application as a Reagent in Chromatographic Techniques (e.g., Pesticide Residue Analysis)

While direct and extensive documentation detailing the use of this compound as a primary reagent in routine pesticide residue analysis is not prevalent in readily available literature, the principles of chromatographic analysis allow for an understanding of its potential role. In techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), derivatization is a common strategy to enhance the analyzability of target compounds. Pesticides, which can sometimes lack chromophores for UV detection or be too polar for effective GC separation, are often reacted with a derivatizing agent to improve their detection and separation properties.

Compounds structurally similar to this compound, featuring reactive amine groups and halogen substituents, can serve as derivatizing agents. The primary amine group (-NH2) on the pyridine ring is nucleophilic and can react with functional groups present in pesticide molecules (such as carboxylic acids, phenols, or isocyanates) to form stable derivatives. The introduction of the dibromo-dimethyl-pyridine moiety can confer several analytical advantages:

Enhanced Detectability: The two bromine atoms significantly increase the molecule's response in an Electron Capture Detector (ECD), a highly sensitive detector used in GC for halogenated compounds.

Improved Chromatographic Behavior: Derivatization can increase the volatility and thermal stability of polar pesticides, making them more amenable to GC analysis.

Structural Confirmation: The specific mass of the derivative can be used for confirmation in Mass Spectrometry (MS) detection.

The process of pesticide residue analysis is a meticulous one, involving sample collection, extraction, clean-up, and instrumental determination to ensure food safety and environmental monitoring. fssai.gov.in The use of specialized reagents is critical at the determination stage to achieve the low detection limits required by regulatory bodies.

Catalysis and Asymmetric Synthesis

The unique electronic and structural features of the pyridine scaffold make it a cornerstone in the development of catalysts and ligands for organic synthesis. chim.itresearchgate.netacs.orgrsc.orgacs.orgacs.org this compound serves as a valuable precursor in this context, particularly in palladium-catalyzed reactions and the design of chiral catalysts.

Role in Palladium-Catalyzed Organic Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.netmdpi.com Halogenated pyridines, such as this compound, are excellent substrates for these transformations. The bromine atoms at the 3 and 5 positions of the pyridine ring can be selectively replaced through various palladium-catalyzed reactions.

One of the most prominent examples is the Suzuki-Miyaura cross-coupling reaction , which couples an organoboron compound with an organic halide. mdpi.commdpi.com This reaction would allow for the introduction of aryl or vinyl groups at the bromine-substituted positions of this compound, creating more complex molecular architectures. The reaction is tolerant of many functional groups, making it a versatile method for synthesizing substituted pyridines. mdpi.comresearchgate.net

Similarly, in Buchwald-Hartwig amination , the carbon-bromine bond can be transformed into a carbon-nitrogen bond, allowing for the synthesis of more complex diaminopyridine derivatives. nih.gov The presence of the existing amino group and methyl groups on the pyridine ring can influence the reactivity and regioselectivity of these coupling reactions. For instance, the amino group can act as an internal ligand, potentially affecting the palladium catalyst's activity. nih.gov

The table below summarizes potential palladium-catalyzed transformations involving a di-bromo-aminopyridine substrate.

Reaction NameReactantBond FormedPotential Product Type
Suzuki-Miyaura CouplingArylboronic AcidC-CAryl-substituted aminopyridine
Buchwald-Hartwig AminationPrimary/Secondary AmineC-NDiaminopyridine derivative
Sonogashira CouplingTerminal AlkyneC-C (sp)Alkynyl-substituted aminopyridine
Heck CouplingAlkeneC-C (sp2)Alkenyl-substituted aminopyridine
Stille CouplingOrganotin ReagentC-CAryl/Vinyl-substituted aminopyridine

These transformations highlight the role of this compound as a versatile building block for creating a diverse library of substituted pyridine compounds, which are often key components in pharmaceuticals and functional materials. nih.gov

Design of Chiral Catalysts from Pyridine Derivatives

Chiral pyridine derivatives are of paramount importance as ligands in asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral molecule. chim.it The nitrogen atom of the pyridine ring is a Lewis base, allowing it to coordinate effectively with transition metals like iridium, rhodium, and palladium. researchgate.netacs.org By incorporating chiral elements into the pyridine ligand, one can create a chiral environment around the metal center, which in turn directs the stereochemical outcome of a catalytic reaction. acs.orgrsc.org

This compound can be envisioned as a starting material for such ligands. The functional groups—two bromine atoms and an amino group—provide handles for further chemical modification. For example:

The bromine atoms can be replaced via cross-coupling reactions to attach chiral auxiliaries.

The amino group can be functionalized to create bidentate or tridentate ligands, which often lead to more stable and selective catalysts.

The development of new chiral pyridine units (CPUs) is a significant area of research aimed at overcoming challenges like the trade-off between catalytic activity and stereoselectivity. acs.org The design of rigid and tunable ligand frameworks allows for fine-tuning the catalyst's performance for specific asymmetric transformations, such as hydrogenations, borylations, and C-H functionalization. chim.itacs.orgacs.org Chiral pyridine N-oxides have also emerged as useful organocatalysts and ligands. researchgate.net

Forensic Chemistry Applications

In forensic chemistry, the identification of impurities and byproducts in illicitly manufactured drugs can provide crucial intelligence about the synthetic route used. researchgate.net These "route-specific impurities" or "route markers" can help law enforcement agencies link different drug seizures or identify the methods of a particular clandestine laboratory.

The synthesis of amphetamine analogues and other controlled substances often involves multi-step chemical processes that can produce a variety of nitrogen-containing heterocyclic byproducts, including substituted pyridines and pyrimidines. researchgate.net The specific pattern of these impurities depends on the starting materials, reagents, and reaction conditions employed.

While there is no direct evidence citing this compound as a known impurity, its synthesis from simpler precursors and its potential to be a building block for other compounds makes it relevant to this field. Forensic research programs focus on synthesizing and characterizing potential byproducts to create a library of reference standards. researchgate.net The Suzuki-Miyaura and Negishi cross-coupling reactions are among the methods used by forensic chemists to prepare these reference compounds. Therefore, understanding the chemistry of compounds like this compound is valuable for the proactive identification of potential markers in forensic investigations.

Conclusion and Future Directions in 3,5 Dibromo 4,6 Dimethylpyridin 2 Amine Research

Summary of Key Research Findings and Academic Contributions

Research specifically centered on 3,5-Dibromo-4,6-dimethylpyridin-2-amine is not extensive, yet existing studies provide a foundational understanding of its chemical behavior and structural characteristics. A notable contribution to the field is the synthesis and crystallographic analysis of its derivatives, which has shed light on its reactivity and supramolecular assembly.

One of the primary research findings involves the synthesis of the compound itself, typically achieved through the bromination of 2-Amino-4,6-dimethylpyridine (B145770). mdpi.com The presence of the activating amino group directs the electrophilic substitution of bromine atoms to the 3- and 5-positions of the pyridine (B92270) ring. researchgate.net

A significant academic contribution has been the elucidation of the crystal structure of a complex involving the protonated form of this compound, namely bis(2-amino-3,5-dibromo-4,6-dimethylpyridinium) hexabromidostannate(IV). researchgate.net This study revealed that protonation occurs at the pyridine nitrogen atom rather than the amino group, a finding attributed to the increased nucleophilicity of the ring nitrogen due to the presence of the amino and methyl groups. researchgate.net The crystal structure is characterized by a layered arrangement of the organic cations and the inorganic anions, with extensive hydrogen bonding and Br···Br interactions playing a crucial role in the supramolecular architecture. researchgate.net Such studies are vital for understanding the non-covalent interactions that can be exploited in crystal engineering and the design of new materials.

The following table summarizes the key crystallographic data for the aforementioned complex:

ParameterValue
Compound NameBis(2-amino-3,5-dibromo-4,6-dimethylpyridinium) hexabromidostannate(IV)
Chemical Formula(C₇H₉Br₂N₂)₂[SnBr₆]
Crystal SystemMonoclinic
Space GroupP2₁/c
Key InteractionsHydrogen bonding (N-H···Br), Halogen bonding (Br···Br)
Data sourced from Haddad et al. (2007). researchgate.net

Identification of Remaining Research Challenges and Open Questions

Despite the foundational work, significant research challenges and open questions remain in the study of this compound. A primary challenge lies in the selective functionalization of the pyridine ring. While the bromine atoms provide handles for cross-coupling reactions, achieving regioselectivity in subsequent modifications can be difficult, a common hurdle in pyridine chemistry. mdpi.com The presence of multiple reactive sites—the amino group and two bromine atoms—necessitates careful control of reaction conditions to avoid undesired side products.

A key open question is the full extent of the compound's reactivity in various catalytic systems. While palladium- and copper-catalyzed cross-coupling reactions are standard methods for functionalizing aryl halides, the specific efficacy and substrate scope for this compound have not been systematically explored. sigmaaldrich.com Understanding how the electronic and steric effects of the methyl and amino groups influence the reactivity of the C-Br bonds is crucial for its utilization as a versatile building block.

Furthermore, there is a lack of comprehensive computational studies on this specific molecule. Theoretical calculations could provide valuable insights into its electronic properties, reactivity, and potential as a ligand in organometallic complexes, helping to guide future experimental work. nih.govnih.gov

Prognosis for Novel Applications and Derivatization Strategies

The future for this compound and its derivatives appears promising, with potential applications spanning medicinal chemistry, materials science, and catalysis. The 2-aminopyridine (B139424) scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, and its derivatives have shown a wide range of biological activities, including anticancer and antimicrobial effects. nih.govrsc.org The presence of bromine atoms offers a pathway to generate libraries of novel compounds for biological screening. researchgate.netnih.gov

Derivatization Strategies:

Cross-Coupling Reactions: The two bromine atoms can be sequentially or simultaneously replaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of aryl, alkynyl, and amino substituents. This would allow for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

N-Functionalization: The exocyclic amino group can be acylated, alkylated, or incorporated into heterocyclic rings to further expand the chemical space of accessible derivatives.

Coordination Chemistry: The pyridine nitrogen and the exocyclic amino group can act as a bidentate ligand for various metal ions, opening up possibilities for the development of novel catalysts or functional materials. nih.gov

Potential Applications:

Medicinal Chemistry: Derivatives could be explored as kinase inhibitors, a class of drugs where substituted pyridines are prevalent. nih.govnih.gov The dibromo-dimethyl substitution pattern provides a unique steric and electronic profile that could lead to selective interactions with biological targets.

Supramolecular Chemistry: The ability to form strong hydrogen and halogen bonds, as demonstrated in the hexabromidostannate complex, makes this molecule a promising building block for the design of complex supramolecular architectures, such as co-crystals and metal-organic frameworks. researchgate.netmdpi.com

Functional Materials: The incorporation of this compound into polymers or organic electronic devices could be investigated, as halogenated aromatic compounds can influence properties like charge transport and photoluminescence.

Future Research Avenues in Synthetic, Structural, Computational, and Biological Exploration

To fully unlock the potential of this compound, a multi-pronged research approach is necessary.

Synthetic Exploration: Future synthetic work should focus on developing robust and selective methods for the derivatization of this compound. This includes a systematic study of its performance in various cross-coupling reactions to understand the relative reactivity of the two C-Br bonds. The development of one-pot, multi-component reactions starting from this scaffold would also be a valuable contribution to synthetic efficiency. uni.lu

Structural Exploration: Further crystallographic studies of the parent compound and its derivatives are warranted. This includes co-crystallization with various hydrogen and halogen bond acceptors and donors to map its supramolecular interaction landscape. mdpi.com The synthesis and structural characterization of its metal complexes would also be a fruitful area of research, potentially leading to new catalysts or materials with interesting magnetic or optical properties. nih.gov

Computational Exploration: Density Functional Theory (DFT) and other computational methods should be employed to model the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.gov Such studies can predict reaction outcomes, rationalize observed selectivities, and aid in the design of molecules with specific electronic or biological properties. nih.gov

Biological Exploration: A comprehensive biological evaluation of a library of derivatives is a critical next step. This should involve screening against a wide range of biological targets, including various kinases and microbial strains. nih.govnih.gov The identification of any "hit" compounds would pave the way for more focused medicinal chemistry efforts to optimize their potency and selectivity.

The following table outlines potential future research directions:

Research AreaFocusPotential Outcome
Synthetic Chemistry Selective cross-coupling, Multi-component reactionsEfficient access to diverse derivatives
Structural Chemistry Co-crystallization, Metal complexationUnderstanding of supramolecular behavior, New functional materials
Computational Chemistry DFT calculations, Molecular modelingPrediction of reactivity and properties, Rational drug design
Biological Chemistry Kinase inhibitor screening, Antimicrobial assaysIdentification of new bioactive compounds

Q & A

Q. What are the established synthetic routes for 3,5-Dibromo-4,6-dimethylpyridin-2-amine?

The synthesis typically involves halogenation and methylation of a pyridine precursor. For example, bromination of 4,6-dimethylpyridin-2-amine using bromine or brominating agents (e.g., NBS) under controlled conditions can yield the dibromo derivative. Alternatively, nucleophilic substitution reactions on fluorinated pyridine intermediates (e.g., pentafluoropyridine) with methylamine or methyl halides may be employed, followed by bromination . Reaction optimization, such as temperature control (e.g., 0–5°C for bromine addition) and catalyst use (e.g., AlCl₃ for Friedel-Crafts alkylation), is critical to avoid over-halogenation or side reactions.

Q. How is the purity and structural integrity of this compound validated experimentally?

Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and methyl group integration .
  • High-Resolution Mass Spectrometry (HR-MS): To verify molecular weight and isotopic patterns consistent with bromine atoms .
  • Melting Point Analysis: Sharp melting points (e.g., 244–245°C for related dibromo-pyridines) indicate purity .
  • Elemental Analysis: Confirmation of C, H, N, and Br percentages .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and spatial arrangements. For example, a crystal structure study of 3,5-dibromopyridin-2-amine (CCDC 1267/3840) revealed Br–C bond lengths of ~1.89 Å and intramolecular hydrogen bonding between NH₂ and adjacent bromine atoms, stabilizing the planar geometry . Refinement using SHELXL (via SHELX suite) is recommended for high-resolution data, leveraging constraints for thermal parameters and disorder modeling .

Q. What strategies mitigate discrepancies between spectroscopic and computational data during characterization?

  • Cross-Validation: Compare experimental NMR chemical shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)) to identify outliers.
  • Dynamic Effects: Account for tautomerism or conformational flexibility via variable-temperature NMR or molecular dynamics simulations.
  • Crystallographic Benchmarking: Use X-ray structures to validate computational models (e.g., Mulliken charges for reactivity predictions) .

Q. How do substituent effects influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing bromine atoms activate the pyridine ring toward nucleophilic aromatic substitution (SNAr), while methyl groups sterically hinder para positions. For Suzuki-Miyaura coupling, Pd-catalyzed conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) selectively replace bromine at the 3- or 5-position, depending on steric and electronic factors. Computational studies (e.g., Fukui indices) predict electrophilic reactivity hotspots .

Methodological Insights

Q. What computational approaches predict the compound’s interactions with biological targets?

  • Molecular Docking: AutoDock Vina or Schrödinger Suite can model binding to enzymes (e.g., α-glucosidase), leveraging crystal structures (PDB IDs) to assess hydrogen bonding and hydrophobic interactions .
  • ADMET Profiling: Tools like SwissADME predict bioavailability, highlighting logP (~2.5) and polar surface area (~50 Ų) for blood-brain barrier permeability .

Q. How are metal-chelating properties of halogenated pyridines investigated?

UV-Vis spectroscopy monitors shifts in absorbance (e.g., λmax at 270–330 nm) upon Cu²⁺/Zn²⁺ addition. For this compound, bromine’s inductive effect may enhance ligand stability, as seen in related chalcone-metal complexes .

Data Contradiction Analysis

Example: Discrepancies in reported melting points may arise from polymorphic forms or impurities. Resolve via:

  • Thermogravimetric Analysis (TGA): Confirm decomposition profiles.
  • Powder XRD: Identify crystalline phases .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.